molecular formula C22H27BrN2O5 B249191 1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B249191
M. Wt: 479.4 g/mol
InChI Key: IYCYBLFNKNAFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as BZP-TM, is a synthetic compound that belongs to the piperazine family. It is a potent and selective inhibitor of the serotonin transporter (SERT) and has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience research.

Mechanism of Action

1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine works by binding to the serotonin transporter (SERT) and preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the extracellular concentration of serotonin, which can have a variety of effects on the brain, including mood regulation, appetite suppression, and increased arousal.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine, which can lead to increased arousal, improved cognitive function, and enhanced mood. It has also been shown to decrease the release of GABA, which can lead to increased anxiety and decreased seizure threshold.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its specificity for the serotonin transporter (SERT). This makes it a valuable tool for studying the role of serotonin in various neurological disorders. However, one limitation of using 1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as depression, anxiety, and addiction. Another area of interest is its potential as a tool for studying the role of serotonin in various neurological processes, such as learning and memory. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine on the brain.

Synthesis Methods

1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized using a multi-step reaction process that involves the condensation of 5-bromo-2-methoxybenzaldehyde with piperazine, followed by the acylation of the resulting compound with 3,4,5-trimethoxybenzoyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential applications in the field of neuroscience research. It has been shown to be a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. This makes it a valuable tool for studying the role of serotonin in various neurological disorders, such as depression, anxiety, and addiction.

properties

Product Name

1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Molecular Formula

C22H27BrN2O5

Molecular Weight

479.4 g/mol

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C22H27BrN2O5/c1-27-18-6-5-17(23)11-16(18)14-24-7-9-25(10-8-24)22(26)15-12-19(28-2)21(30-4)20(13-15)29-3/h5-6,11-13H,7-10,14H2,1-4H3

InChI Key

IYCYBLFNKNAFPC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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